(+)-Diisopropyl L-tartrate

Description

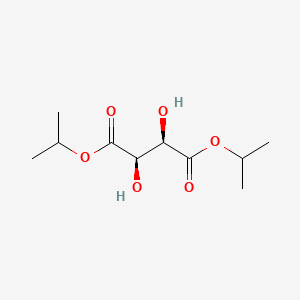

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCWEDRGPSHQH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030983 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-15-4, 58167-01-4 | |

| Record name | Diisopropyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl L-tartrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Diisopropyl L-tartrate CAS number and molecular weight

Role: Chiral Auxiliary in Asymmetric Oxidation Focus: Physicochemical Profile, Mechanistic Architecture, and Applied Protocols

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is the dialkyl ester of L-(+)-tartaric acid, functioning as a critical chiral ligand in asymmetric catalysis.[1][2] It is most notably the stereochemical architect of the Sharpless Asymmetric Epoxidation (SAE) , a reaction that earned K. Barry Sharpless the 2001 Nobel Prize in Chemistry. Unlike rigid enzymatic systems, DIPT forms a flexible, dimeric complex with Titanium(IV) isopropoxide, allowing for the predictable delivery of oxygen to prochiral allylic alcohols with high enantiomeric excess (>90% ee). This guide details the physicochemical identity, mechanistic causality, and validated protocols for utilizing DIPT in drug development workflows.

Part 1: Physicochemical Identity

Precise identification is critical. The use of the incorrect enantiomer ((-)-DIPT) will result in the opposite stereochemical outcome, potentially invalidating months of synthetic effort.

Core Data Table

| Parameter | Specification | Notes |

| Common Name | (+)-Diisopropyl L-tartrate | Often abbreviated as (+)-DIPT or L-DIPT |

| CAS Number | 2217-15-4 | CRITICAL: Ensure CAS matches.[1][3][4] The (-)-D enantiomer is 13811-71-7. |

| Molecular Weight | 234.25 g/mol | Formula: C₁₀H₁₈O₆ |

| Stereochemistry | (2R, 3R) | Derived from natural L-(+)-tartaric acid. |

| Optical Rotation | (Neat).[2] Positive rotation indicates the L-form here. | |

| Density | 1.114 g/mL | At 25°C |

| Boiling Point | 152°C | At 12 mmHg |

| Solubility | Methanol, DCM, Toluene | Miscible with common organic solvents; hydrophobic isopropyl groups increase solubility over diethyl tartrate. |

Part 2: Mechanistic Architecture

The Causality of Stereoselection

The efficacy of (+)-DIPT stems from its ability to form a

-

Ligand Exchange: DIPT displaces two isopropoxide ligands on the titanium center.

-

Dimerization: The resulting species dimerizes, creating a rigid chiral pocket.

-

Coordination: The allylic alcohol substrate and the oxidant (tert-butyl hydroperoxide, TBHP) coordinate to the titanium centers.

-

Face Selectivity (The Mnemonic): The chiral environment of the (+)-DIPT ligand forces the oxidant to attack the olefin from a specific face.

-

Rule: When the allylic alcohol is drawn with the hydroxymethyl group at the bottom right, (+)-DIPT directs epoxidation from the bottom face.

-

Visualization: The Sharpless Catalytic Cycle

The following diagram illustrates the assembly of the active complex and the stereochemical outcome dictated by (+)-DIPT.

Figure 1: The Sharpless Epoxidation catalytic cycle. The formation of the dimeric titanium-tartrate species is the rate-determining structural event that governs enantioselectivity.

Part 3: Applied Protocol (Self-Validating System)

Scenario: Enantioselective synthesis of (2S,3S)-2,3-epoxy-1-hexanol from trans-2-hexen-1-ol using (+)-DIPT.

1. Reagent Preparation & Validation

-

Solvent (DCM): Must be anhydrous. Validation: Karl Fischer titration < 50 ppm water. Water destroys the catalyst.

-

TBHP: Use 5.0-6.0 M solution in decane (anhydrous). Validation: Titrate iodometrically to determine exact concentration before use.

-

Molecular Sieves (4Å): Activated powder (flame-dried under vacuum). Essential for scavenging trace water and ensuring high ee.

2. Reaction Setup (The "In-Situ" Assembly)

-

Step A: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Step B: Add activated 4Å molecular sieves (0.5 g per mmol substrate) and anhydrous DCM. Cool to -20°C (Cryocooler or acetone/dry ice).

-

Step C: Add Ti(OiPr)₄ (0.05 equiv).

-

Step D: Add (+)-DIPT (0.06 equiv).

-

Observation: The solution should remain clear or turn slightly yellow.

-

Wait Time: Stir for 20-30 minutes at -20°C to allow the active dimer to form (The "Aging" period).

-

-

Step E: Add TBHP (2.0 equiv, pre-dried over sieves). Stir for 20 minutes.

-

Step F: Add the Allylic Alcohol (1.0 equiv) dropwise.

3. Monitoring & Quenching

-

Reaction Time: Typically 3–18 hours at -20°C.

-

Validation: Monitor by TLC. Do not raise temperature to speed up reaction; this erodes enantioselectivity.

-

Quench:

-

The workup is critical to break the stable Ti-tartrate chelates.

-

Method: Add water (to hydrolyze Ti), followed by 30% NaOH/brine solution. Stir vigorously until two clear phases separate (Ti salts precipitate or solubilize in aqueous layer depending on specific workup chosen).

-

Alternative (Gao Method): Use Sodium Sulfate/Ether wet paste for easier filtration.

-

Part 4: Industrial Applications & Handling

Stability and Storage

(+)-DIPT is an ester and is susceptible to hydrolysis.

-

Storage: Store at room temperature in a tightly sealed container, preferably under inert gas.

-

Hygroscopicity: Slightly hygroscopic. Moisture uptake leads to hydrolysis into tartaric acid and isopropanol, which deactivates the Titanium catalyst.

Drug Development Context

-

Kinetic Resolution: (+)-DIPT is frequently used to resolve racemic secondary allylic alcohols. One enantiomer reacts fast (matched case), while the other reacts slow (mismatched), allowing for the isolation of unreacted alcohol with extremely high optical purity.

-

Scalability: The reaction is highly scalable (kg scale) because the reagents are cheap and the catalyst loading can be lowered (5-10 mol%) in optimized processes.

References

-

Sharpless, K. B., et al. (1980).[5][6] "The first practical method for asymmetric epoxidation."[5][7] Journal of the American Chemical Society, 102(18), 5974–5976.

-

Gao, Y., et al. (1987).[8] "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization." Journal of the American Chemical Society, 109(19), 5765–5780.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6453580, Diisopropyl tartrate." PubChem.

-

Sigma-Aldrich. "Product Specification: (+)-Diisopropyl L-tartrate." MilliporeSigma.

Sources

- 1. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (+)-Diisopropyl L-tartrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Solvation Dynamics and Operational Solubility of (+)-Diisopropyl L-tartrate (DIPT) in Asymmetric Synthesis

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a fundamental chiral auxiliary, most notably serving as the chiral ligand in the Sharpless Asymmetric Epoxidation (SAE). Its efficacy is not merely a function of its chiral centers but is intrinsically linked to its solubility profile in a specific range of organic solvents.

This technical guide analyzes the solubility characteristics of DIPT, focusing on its interaction with chlorinated, aromatic, and polar solvents. It addresses the critical parameters of low-temperature solubility required for kinetic resolution and enantioselective catalysis, providing researchers with actionable data for process optimization.

Physicochemical Profile and Solvation Mechanics

To understand the solubility of DIPT, one must first analyze its molecular architecture. DIPT is a diester containing two secondary hydroxyl groups.

-

Lipophilic Domain: The two isopropyl ester groups provide significant steric bulk and lipophilicity, facilitating solubility in non-polar and moderately polar organic solvents.

-

Hydrophilic/Coordination Domain: The central vicinal diol moiety is capable of hydrogen bonding and metal coordination (specifically Titanium(IV)).

Key Physical Properties:

-

Physical State (20°C): Viscous liquid (often supercools; MP is approx. 13–15°C).

-

Boiling Point: ~275°C (decomposes).

-

Density: 1.114 g/mL.

The Mechanism of Solvation

DIPT exhibits "amphiphilic-like" solubility behavior in organic media. The isopropyl groups disrupt crystal lattice packing, resulting in a low melting point and high miscibility with organic solvents. However, the hydroxyl groups require solvents that can either accept hydrogen bonds or, more commonly in catalysis, solvents that are non-competitive (inert) to allow the DIPT to coordinate with the metal center.

Diagram 1: Solvation Interaction Logic

The following diagram illustrates the interaction hierarchy between DIPT and various solvent classes, highlighting the balance between solubility and catalytic interference.

Caption: Interaction mapping of DIPT with solvent classes. Green indicates optimal catalytic solvents; Red indicates competitive inhibition risks.

Solvent Compatibility Matrix

The following table synthesizes the solubility and operational suitability of DIPT. Note that while DIPT is chemically soluble in alcohols, they are often unsuitable for Lewis Acid-catalyzed reactions due to ligand exchange.

Table 1: Operational Solubility of (+)-DIPT

| Solvent Class | Specific Solvent | Solubility Rating | Operational Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Miscible | High | The gold standard for SAE. Maintains homogeneity at -20°C to -78°C. |

| Chlorinated | Chloroform | Miscible | Moderate | Good solubility, but stabilizer (ethanol) can interfere with sensitive catalysis. |

| Aromatic | Toluene | High | High | Excellent non-chlorinated alternative. Requires lower concentrations at extreme low temps (< -50°C) to prevent viscosity issues. |

| Ethers | THF, Diethyl Ether | High | Moderate | Soluble, but Lewis basicity of ethers can competitively bind to Ti(IV), altering reaction kinetics. |

| Alcohols | Isopropanol, Ethanol | Miscible | Low (Context Dependent) | Soluble, but protic nature interferes with Ti-Tartrate complex formation. Used only for workup/crystallization. |

| Alkanes | Hexane, Heptane | Low/Moderate | Low | DIPT may phase separate at low temperatures or high concentrations. |

| Aqueous | Water | Immiscible | N/A | DIPT is lipophilic. Prolonged exposure leads to ester hydrolysis. |

Critical Application: Low-Temperature Homogeneity

In the Sharpless Epoxidation, the reaction is typically run at -20°C . The solubility of DIPT is rarely the limiting factor; rather, the limiting factor is the solubility of the catalytic complex formed between DIPT and Titanium Tetraisopropoxide (Ti(OiPr)4).

The "Aging" Phenomenon: Research indicates that mixing DIPT and Ti(OiPr)4 in DCM requires an "aging" period (approx. 20-30 mins at -20°C) to form the active dimer species. If the solvent does not support the solubility of this dimer, the enantiomeric excess (ee) drops significantly.

Expert Insight: Never substitute DCM with Hexanes for the reaction phase. While DIPT dissolves in warm hexane, the active Ti-DIPT dimer precipitates at -20°C, creating a heterogeneous mixture that destroys selectivity.

Experimental Protocol: Preparation of Anhydrous DIPT Solutions

For high-precision asymmetric synthesis, the water content of the DIPT solution is a critical variable. DIPT is hygroscopic. The following protocol ensures a chemically defined, anhydrous solution.

Workflow: Anhydrous Preparation and Validation

Objective: Prepare a 1.0 M solution of (+)-DIPT in DCM (< 50 ppm H2O).

Materials:

-

(+)-DIPT (Commercial grade, usually >98%).

-

Dichloromethane (Distilled over CaH2 or from SPS).

-

Activated 3Å Molecular Sieves.

-

Flame-dried glassware under Argon.

Step-by-Step Methodology:

-

Azeotropic Drying (Optional but Recommended):

-

If DIPT source is old, dissolve in toluene and rotary evaporate to remove trace water via azeotrope.

-

-

Weighing:

-

Weigh DIPT (density 1.114 g/mL) into a volumetric flask. Note: DIPT is viscous; weighing by difference using a syringe is most accurate.

-

-

Solvation:

-

Add anhydrous DCM to 80% of volume. Swirl gently. DIPT should dissolve instantly without heat.

-

-

Sieve Treatment:

-

Add activated 3Å molecular sieves (pellets, not powder) to the solution. Let stand for 4-12 hours.

-

-

Validation (Karl Fischer):

-

Aliquot supernatant for Karl Fischer titration. Target < 50 ppm water.

-

Diagram 2: Solution Preparation Workflow

This diagram outlines the critical path for preparing the solution, emphasizing the "No Heat" rule to prevent transesterification or degradation.

Caption: Step-by-step workflow for preparing anhydrous DIPT solutions. Red node emphasizes the prohibition of heat during mixing to preserve ester integrity.

Troubleshooting Common Solubility Issues

Issue 1: Cloudiness upon cooling to -20°C.

-

Cause: Presence of water (ice formation) or use of a non-polar co-solvent (e.g., too much hexane from a reagent bottle).

-

Remedy: Ensure DCM is the primary carrier. Add activated molecular sieves.

Issue 2: Viscosity prevents accurate dispensing.

-

Cause: DIPT is naturally viscous.

-

Remedy: Do not heat DIPT above 40°C to lower viscosity. Instead, prepare a stock solution (e.g., 50% v/v in DCM) at room temperature for easier handling, then calculate the required molarity.

Issue 3: Precipitation when adding Ti(OiPr)4.

-

Cause: Rapid addition causing local concentration spikes.

-

Remedy: Add Ti(OiPr)4 dropwise to the DIPT/Solvent mixture while stirring vigorously. The solution should remain clear (yellowish).

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Hanson, R. M. (1991). The Synthetic Utility of the Asymmetric Epoxidation Reaction. Chemical Reviews, 91(4), 437–499. [Link]

- Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [https://pubs.acs.or

Technical Guide: NMR Spectral Profiling of (+)-Diisopropyl L-tartrate

This guide serves as a definitive technical reference for the NMR spectral analysis of (+)-Diisopropyl L-tartrate (DIPT). It is designed for researchers utilizing DIPT as a chiral auxiliary, specifically in titanium-catalyzed asymmetric oxidations (e.g., Sharpless Epoxidation).

The data and protocols below prioritize stereochemical integrity and sample dryness , the two critical variables affecting spectral resolution and catalytic performance.

Executive Summary & Structural Logic

(+)-Diisopropyl L-tartrate (DIPT) is the

Key Structural Parameters:

-

IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate

-

Symmetry:

axis perpendicular to the C2-C3 bond. This renders the two isopropyl groups chemically equivalent and the two backbone methine protons chemically equivalent. -

Stereochemistry: (2R, 3R) configuration.

Visualization: Molecular Symmetry & Proton Assignment

The following diagram maps the proton environments to the spectral signals. Note the equivalence of the "Prime" (') positions due to

Caption: Structural mapping of DIPT proton environments. Due to C2 symmetry, H(2) is equivalent to H(3), and the two isopropyl groups are identical.

Experimental Protocol: Self-Validating Sample Prep

Standard NMR preparation often ignores moisture. For DIPT, moisture content alters the splitting pattern of the backbone protons due to hydroxyl exchange rates.

The "Dry-Sample" Protocol

Use this workflow to validate the anhydrous nature of your reagent before using it in Sharpless Epoxidation.

-

Solvent Selection: Use CDCl₃ (99.8% D) stored over activated 4Å molecular sieves.

-

Why: Acidic impurities in CDCl₃ (DCl) catalyze proton exchange, collapsing the OH doublet into a singlet. Neutral, dry CDCl₃ preserves the coupling.

-

-

Concentration: Prepare a 20-30 mg/mL solution.

-

Why: High concentrations promote intermolecular hydrogen bonding, shifting the OH peak downfield.

-

-

Acquisition: Run standard ¹H (16 scans) and ¹³C (256 scans) sequences at 298 K.

Caption: Diagnostic workflow for determining DIPT hydration state via NMR splitting patterns.

¹H NMR Spectral Data (300-400 MHz, CDCl₃)

The following data represents a high-purity sample in dry CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 1.28 | Doublet (d) | 12H | CH₃ (Isopropyl methyls) | |

| 3.30 | Doublet (d)* | 2H | OH (Hydroxyl) | |

| 4.48 | Doublet (d)** | 2H | CH-OH (Tartrate backbone) | |

| 5.11 | Septet (sept) | 2H | CH (Isopropyl methine) |

Expert Analysis & Causality:

-

The Methyl Doublet (1.28 ppm): Although the methyl groups within a single isopropyl moiety are diastereotopic (due to the chiral center at C2/C3), they typically appear as a single doublet at 300/400 MHz. At higher fields (600+ MHz) or in chiral solvents, this may resolve into two distinct doublets.

-

The Hydroxyl Proton (3.30 ppm): Variable. This shift is concentration and temperature-dependent.[4][5]

-

The Backbone Doublet (4.48 ppm):

-

Scenario A (Dry/Neutral): Appears as a doublet of doublets (often looking like a doublet) because it couples to the OH proton (

Hz) and the vicinal backbone proton. However, due to magnetic equivalence in the -

Scenario B (Wet/Acidic): If the OH is exchanging rapidly, the coupling to OH is lost. The signal collapses to a sharp singlet . This is the most common appearance in routine analysis.

-

¹³C NMR Spectral Data (75-100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 21.6 | CH₃ | Isopropyl methyls |

| 69.8 | CH | Isopropyl methine |

| 73.0 | CH | Tartrate backbone (C-OH) |

| 169.8 | C=O | Carbonyl (Ester) |

Impurity Profiling (Common Contaminants):

-

Isopropanol: ~1.2 ppm (d), ~4.0 ppm (sept).

-

Tartaric Acid: Insoluble in CDCl₃; presence usually indicates hydrolysis.

-

Toluene: ~2.3 ppm (s), ~7.1-7.2 ppm (m) (Recrystallization solvent residue).

References

-

Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Retrieved from .

-

Organic Syntheses. Sharpless Epoxidation: Preparation of (+)-Diisopropyl L-tartrate derivatives. Org. Synth. 1985 , 63, 140. .

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3174 (Diisopropyl tartrate). .

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem. 1997 , 62, 7512–7515.[6] .

Sources

- 1. Page loading... [guidechem.com]

- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. scs.illinois.edu [scs.illinois.edu]

Technical Analysis: FT-IR Spectrum of (+)-Diisopropyl L-tartrate

Topic: FT-IR Spectrum of (+)-Diisopropyl L-tartrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

(+)-Diisopropyl L-tartrate (DIPT) is a pivotal chiral auxiliary, most notably employed in the Sharpless asymmetric epoxidation. In pharmaceutical synthesis, the enantiomeric purity and chemical integrity of DIPT are non-negotiable. Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, first-line defense for quality control (QC), capable of detecting hydrolysis products (tartaric acid/isopropanol) and moisture contamination that can poison catalytic cycles.

This guide moves beyond basic peak listing to provide a structural deconstruction of the DIPT spectrum, correlating vibrational theory with practical purity markers.

Molecular Structure & Vibrational Logic

To interpret the spectrum accurately, one must map the vibrational modes to the specific connectivity of DIPT.

-

Core Skeleton: A succinate backbone with two chiral hydroxyl groups.

-

Functional Groups: Two secondary alcohols (

-OH) and two isopropyl ester moieties. -

Key Interaction: The proximity of the hydroxyl proton to the ester carbonyl oxygen allows for intramolecular hydrogen bonding , which competes with intermolecular bonding in the neat liquid phase.

Structural Connectivity Diagram

The following diagram illustrates the logical flow from molecular structure to expected spectral features.

Figure 1: Vibrational logic map connecting DIPT functional groups to diagnostic IR signals.

Experimental Protocol: Sampling & Acquisition

For DIPT, which is a viscous liquid at room temperature (b.p. ~152 °C at 12 mmHg), Attenuated Total Reflectance (ATR) is the industry standard for QC due to its speed and ease of cleaning.

Recommended Parameters

| Parameter | Setting | Rationale |

| Technique | ATR (Diamond or ZnSe crystal) | DIPT is viscous; ATR eliminates pathlength errors common in transmission cells. |

| Resolution | 4 cm⁻¹ | Sufficient to resolve the gem-dimethyl doublet without introducing excessive noise. |

| Scans | 16–32 | Optimal signal-to-noise ratio for routine ID. |

| Background | Air (Clean Crystal) | Must be taken immediately prior to sample application to subtract atmospheric water/CO₂. |

| Cleaning | Isopropanol or Acetone | DIPT is soluble in common organic solvents. Ensure crystal is dry before background scan. |

Comprehensive Spectral Assignments

The following table synthesizes data from standard reference libraries (NIST, SDBS) and functional group theory.

Diagnostic Peak Table[1]

| Region (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Technical Insight |

| 3400–3500 | Medium, Broad | Alcohol (-OH) | O-H Stretch | Broadening indicates intermolecular H-bonding.[1][2] A sharp shoulder may appear if diluted, indicating intramolecular bonding. |

| 2980, 2935 | Strong | Alkyl (C-H) | Distinct bands for methyl ( | |

| 1730–1750 | Very Strong | Ester | C=O Stretch | The "anchor" peak. Shifts <1720 cm⁻¹ suggest hydrolysis to carboxylic acid or strong H-bonding contaminants. |

| 1450–1470 | Medium | Alkyl | C-H Bending | Methylene/Methyl deformation (scissoring).[3] |

| 1370 & 1385 | Medium, Sharp | Isopropyl | Gem-dimethyl Deformation | CRITICAL ID: The "isopropyl split." A single peak here suggests an ethyl or methyl ester instead (e.g., DET or DMT). |

| 1260–1300 | Strong | Ester | C-O-C Stretch (Acyl) | Coupled vibration of the ester linkage. |

| 1050–1150 | Strong | Alcohol/Ether | C-O Stretch (Alkyl) | Overlap of secondary alcohol C-O and ester C-O-C vibrations. |

Quality Control & Troubleshooting

In a drug development context, the IR spectrum is a "Pass/Fail" gate.

Detecting Hydrolysis (Degradation)

DIPT is hygroscopic and susceptible to hydrolysis, yielding Isopropanol and Tartaric Acid.

-

Indicator 1: Broadening of the O-H region (3400 cm⁻¹) extending down to 2500 cm⁻¹ (carboxylic acid O-H dimer).

-

Indicator 2: Appearance of a new carbonyl shoulder or peak around 1700–1710 cm⁻¹ (acid carbonyl), distinct from the ester carbonyl at ~1740 cm⁻¹.

Detecting Moisture

-

Indicator: A rise in the baseline or a distinct, jagged broadening around 3500–3600 cm⁻¹ (free water) superimposed on the alcohol band.

QC Decision Workflow

The following workflow outlines the decision process for a scientist analyzing a DIPT batch.

Figure 2: QC Decision Tree for DIPT Purity Verification.

References

-

National Institute of Standards and Technology (NIST). Diisopropyl tartrate IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for isopropyl ester doublet confirmation). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of (+)-Diisopropyl L-tartrate (DIPT)

[1]

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a critical chiral auxiliary, most notably employed in the Sharpless asymmetric epoxidation.[1][2] Its efficacy in enantioselective synthesis is strictly correlated with its chemical and optical purity.[1] This guide details the mass spectrometry (MS) characterization of DIPT, focusing on structural validation via Electron Ionization (EI) and impurity profiling via Electrospray Ionization (ESI).[1] It moves beyond standard operating procedures to explain the mechanistic causality of ionization behaviors, ensuring researchers can troubleshoot and validate their own analytical workflows.

Part 1: Physicochemical Context & Ionization Strategy

The choice of ionization technique for DIPT (MW: 234.25 g/mol ) is dictated by its ester functionality and lability.[1]

The Polarity-Volatility Trade-off

DIPT is a polar, viscous liquid with a boiling point of ~152°C (at 12 mmHg).[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for structural confirmation and volatile impurity analysis.[1] DIPT is sufficiently volatile for GC without derivatization, though high injector temperatures (>250°C) can induce thermal degradation.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for trace analysis of non-volatile hydrolysis byproducts (e.g., mono-isopropyl tartrate) which degrade in GC inlets.[1]

Ionization Modes: Causality in Detection

| Ionization Mode | Energy State | Primary Utility | Expected Molecular Ion Behavior |

| Electron Ionization (EI) | Hard (70 eV) | Structural Fingerprinting | |

| Chemical Ionization (CI) | Soft (Methane/NH3) | Molecular Weight Confirmation | Prominent |

| Electrospray (ESI) | Soft (Solution) | Purity & Adduct Analysis | Forms stable sodium adducts |

Part 2: Fragmentation Mechanics (EI-MS)

Understanding the fragmentation pattern is the "Expertise" pillar of this analysis. In 70 eV EI-MS, DIPT undergoes predictable bond scissions driven by the stability of the resulting carbocations.

Primary Fragmentation Pathways[1]

-

Isopropyl Cation Formation (Base Peak): The isopropyl group is a good leaving group.[1] The formation of the stable secondary carbocation

results in the base peak at m/z 43 . -

Central C-C Bond Cleavage (Characteristic): Tartrates are vicinal diols.[1] The bond between C2 and C3 is weakened by the electron-withdrawing oxygen atoms.[1] Cleavage here splits the molecule roughly in half, generating an ion at m/z 117 (

).[1] -

Alpha-Cleavage/Loss of Alkoxy: Loss of the isopropoxy radical (

, mass 59) from the molecular ion yields m/z 175 .[1]

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic degradation of the DIPT molecule inside the ion source.

Figure 1: Mechanistic fragmentation pathway of (+)-Diisopropyl L-tartrate under 70 eV Electron Ionization.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed as a self-validating system.[1] The inclusion of a "System Suitability" step ensures trustworthiness before valuable samples are consumed.

Method Parameters[1]

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).[1]

-

Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5ms), 30m x 0.25mm x 0.25µm.[1] Rationale: Non-polar stationary phases provide excellent peak shape for esters.[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Split Mode (50:1). Temperature: 250°C. Note: High split ratio prevents column overload.[1]

Temperature Program

| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) | Rationale |

| Initial | - | 60 | 1.0 | Solvent focusing |

| Ramp 1 | 20 | 160 | 0 | Rapid elution of solvent |

| Ramp 2 | 5 | 220 | 2.0 | Separation of DIPT from impurities |

| Post-Run | 30 | 280 | 3.0 | Column bake-out |

Analytical Workflow

The following workflow integrates sample preparation with data validation.

Figure 2: End-to-end analytical workflow for DIPT characterization.

Part 4: Impurity Profiling & Quality Control

For drug development, identifying impurities is as critical as identifying the main compound.[1]

Common Impurities[1][3]

-

Mono-isopropyl tartrate: Result of hydrolysis.[1]

-

Detection: Shows broad tailing in GC; better analyzed via ESI-LC-MS in Negative Mode (

).

-

-

Diisopropyl meso-tartrate: Stereochemical impurity.[1]

-

Detection: Requires Chiral GC (e.g., Cyclodextrin-based columns like Cyclosil-B) as it is a diastereomer with identical mass spectrum to L-DIPT but different retention time.[1]

-

ESI-MS Adduct Identification

In ESI (Positive Mode), DIPT forms adducts rather than protonated molecular ions due to the high affinity of the ester oxygens for alkali metals.[1]

References

-

National Institute of Standards and Technology (NIST). Diisopropyl tartrate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

PubChem. Compound Summary for (+)-Diisopropyl L-tartrate (CID 6453580).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation.[1] Journal of the American Chemical Society. (Contextual grounding for DIPT application).

-

Fiehn Lab. Mass Spectrometry Adduct Calculator. UC Davis.[1] Available at: [Link][1]

Safety data sheet and handling precautions for (+)-Diisopropyl L-tartrate

Handling, Safety, and Application Protocols for Asymmetric Synthesis

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a dialkyl ester of tartaric acid, serving as the chiral ligand in the Sharpless Asymmetric Epoxidation.[1][2] While its acute toxicity profile is moderate compared to the oxidants it is paired with (e.g., tert-butyl hydroperoxide), its physical handling presents specific challenges.[1][2] This guide moves beyond the standard Safety Data Sheet (SDS) to address the viscosity-dependent handling risks and moisture-sensitivity protocols required to maintain high enantiomeric excess (ee) in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound: (+)-Diisopropyl L-tartrate CAS No: 2217-15-4 Synonyms: L-(+)-Tartaric acid diisopropyl ester; Diisopropyl (2R,3R)-tartrate.[1][2][3]

Table 1: Physicochemical Data

| Property | Value | Operational Implication |

| Physical State | Viscous Liquid (Colorless) | Requires wide-bore needles or gravimetric transfer; prone to retention in syringes.[1][2][3] |

| Boiling Point | 275°C (760 mmHg) / 152°C (12 mmHg) | Low volatility; residue persists on glassware.[1][2] |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid.[1][2] Pre-heating for transfer is safe <60°C. |

| Density | 1.114 g/mL | Denser than common solvents (DCM, Toluene); sinks in biphasic washes.[1][2] |

| Optical Rotation | Critical quality attribute (CQA). Verify before use in GMP campaigns. | |

| Solubility | Miscible in DCM, Alcohols | Compatible with standard Sharpless solvent systems.[1][2] |

Hazard Identification (GHS Classification)

While DIPT is not acutely toxic, it is a significant irritant.[1] In the context of Sharpless epoxidation, the primary risk is often the system hazards (oxidizers + Lewis acids), but DIPT itself carries specific warnings.[1][2]

Table 2: GHS Label Elements

| Hazard Class | Code | Statement | Prevention Protocol |

| Skin Irritation | H315 | Causes skin irritation.[1][2][4] | Nitrile gloves (0.11mm).[1][2] Immediate wash on contact.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] | Chemical splash goggles (ANSI Z87.1).[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][4] | Handle in fume hood.[1][2] Avoid generating aerosols during heating.[1][2] |

Advanced Handling & Storage Protocols

The Application Scientist's Perspective: The standard SDS suggests "Store in a cool, dry place."[1] However, for asymmetric catalysis, "dry" is an absolute metric.[1][2] Hydrolysis of DIPT releases isopropanol and tartaric acid, which can deactivate the Titanium(IV) isopropoxide catalyst and plummet enantioselectivity.[1][2]

Viscosity Management & Transfer

DIPT is highly viscous at room temperature.[1][2] Standard Luer-lock needles (20G or 22G) create excessive backpressure, leading to potential syringe decoupling and chemical splash.[1][2]

-

Protocol A: Gravimetric Transfer (Recommended) Weigh DIPT directly into the reaction flask before adding solvent.[1][2] This eliminates transfer losses.[1][2]

-

Protocol B: Volumetric Transfer Use a 16-gauge (wide-bore) needle .[1][2] If precise micro-volumes are needed, gently warm the DIPT container to 40°C in a water bath to reduce viscosity before drawing into a gas-tight syringe.[1]

Anhydrous Storage & Aliquoting

DIPT is hygroscopic.[1][2][5] Water content >500 ppm can be detrimental to the catalytic cycle.[1][2]

Diagram 1: Anhydrous Aliquoting Workflow This workflow ensures the integrity of the chiral ligand during transfer.[1]

Caption: Workflow for safe, anhydrous transfer of viscous DIPT. Note the optional heating step to ensure accurate volumetric measurement.

Application Context: Sharpless Epoxidation Safety

In drug development, DIPT is rarely handled in isolation.[1] It is part of a ternary system: DIPT + Ti(OiPr)4 + TBHP .[1][2]

The "Fatal" Order of Addition

Safety and chemical success depend on the order of addition.[1] Adding the oxidant (TBHP) to the Titanium source without the ligand (DIPT) present can lead to non-selective background oxidation and potential exotherms.[1][2]

Correct Sequence:

-

DIPT (Ligand)

-

Ti(OiPr)4 (Catalyst Precursor) -> Wait 15 mins for complexation

-

Substrate (Allylic Alcohol)

-

TBHP (Oxidant) -> Add slowly at -20°C

Reaction Safety Cycle

Diagram 2: Sharpless System Hazard Cycle Visualizing the interaction between the components and their specific risks.[1]

Caption: The Sharpless Safety Cycle. The central node highlights the critical incompatibility: Titanium and Peroxide should be mediated by the Tartrate ligand.[2]

Emergency Response & Waste Management

First Aid[1][2]

-

Eye Contact: Flush immediately with water for 15 minutes.[1][2] DIPT is an ester; hydrolysis in the eye can lower pH locally (tartaric acid formation).[1][2]

-

Skin Contact: Wash with soap and water.[1][2] Do not use solvents (acetone/ethanol) to wash skin, as this may increase transdermal absorption.[1][2]

-

Spill Cleanup: Absorb with inert material (vermiculite/sand).[1][2] Do not use combustible materials like sawdust.[1][2]

Disposal Protocols

-

Quenching: Sharpless reactions are quenched with aqueous Sodium Sulfite (to destroy excess TBHP) or Sodium Hydroxide/Brine (to hydrolyze the Titanium tartrate complex).[1][2]

-

Emulsion Warning: The Titanium-Tartrate complex forms stubborn emulsions during workup.[1]

-

Waste Stream: Discard as Halogenated Organic Waste (due to DCM solvent) or Non-Halogenated Organic Waste depending on the solvent system.[1][2] Ensure the waste container is vented if residual peroxide is suspected.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6453580, Diisopropyl tartrate.[1][2] Retrieved from [Link][1][2]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[1][2][7] Journal of the American Chemical Society, 102(18), 5974-5976.[1][2] (Seminal work establishing the DIPT/Ti system).

-

Organic Syntheses. Sharpless Epoxidation: Safety and Handling. Org.[1][2][3][6] Synth. 1985, 63,[1][2] 66. Retrieved from [Link][1][2]

Sources

- 1. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 3. CAS 2217-15-4: Diisopropyl tartrate | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. grokipedia.com [grokipedia.com]

A Senior Application Scientist's In-Depth Technical Guide to (+)-Diisopropyl L-tartrate: Commercial Sourcing, Purity Analysis, and Application-Critical Insights

For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the selection of chiral ligands is a decision of paramount importance. (+)-Diisopropyl L-tartrate (DIPT) stands as a cornerstone chiral auxiliary, most notably for its pivotal role in the Sharpless-Katsuki epoxidation, a reaction that has revolutionized the stereocontrolled synthesis of complex molecules.[1] The efficacy of this and other DIPT-mediated transformations is not merely dependent on its presence, but critically, on its chemical and stereochemical purity.

This guide provides an in-depth analysis of (+)-Diisopropyl L-tartrate, moving beyond a simple catalog of suppliers to offer a technical framework for its sourcing, evaluation, and handling. We will explore the landscape of commercial suppliers, delve into the analytical methodologies required to verify purity, and discuss the profound impact of impurities on catalytic performance, ensuring that researchers can proceed with confidence in the integrity of their synthetic endeavors.

The Commercial Landscape: Sourcing High-Purity (+)-Diisopropyl L-tartrate

The accessibility of high-purity (+)-Diisopropyl L-tartrate is robust, with several reputable global suppliers offering various grades suitable for applications ranging from discovery chemistry to process development. The choice of supplier often hinges on a balance of purity specifications, available analytical data, lot-to-lot consistency, and scale-up capability.

Major, well-established suppliers are often the preferred source for research and pharmaceutical development due to their rigorous quality control systems and comprehensive documentation.

Table 1: Prominent Commercial Suppliers of (+)-Diisopropyl L-tartrate and Typical Specifications

| Supplier | Typical Chemical Purity (by GC) | Typical Enantiomeric Excess (ee) | Notes |

| Sigma-Aldrich (Merck) | ≥98% | ≥99% | Often provides detailed Certificates of Analysis with lot-specific data.[2] |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97% to ≥98% | Not always specified, may require inquiry. | Product legacy from Alfa Aesar is well-regarded in the research community. |

| TCI (Tokyo Chemical Industry) | >98.0% | ≥99.0% | Known for high-quality reagents with excellent supporting data. |

| Chem-Impex International | ≥98% | Not consistently specified. | Offers a range of chiral compounds for chemical synthesis. |

| Santa Cruz Biotechnology | Not specified (For Research Use Only) | Not specified. | Primarily serves the life sciences research market. |

When selecting a supplier, it is crucial to look beyond the catalog description and scrutinize the Certificate of Analysis (CofA) for each specific lot. A comprehensive CofA is a hallmark of a trustworthy supplier and should be considered a non-negotiable component of your procurement process.

The Anatomy of Purity: Key Impurities and Their Scientific Impact

The purity of (+)-Diisopropyl L-tartrate is a multi-faceted parameter encompassing both chemical and stereochemical integrity. Impurities can act as catalyst poisons, introduce competing reaction pathways, or, most critically in asymmetric synthesis, erode the enantioselectivity of the desired transformation.

Stereochemical Impurities

The most detrimental impurities are the other stereoisomers of diisopropyl tartrate:

-

(-)-Diisopropyl D-tartrate (the enantiomer): Its presence directly diminishes the enantiomeric excess (ee) of the chiral ligand pool. In the Sharpless epoxidation, the D-enantiomer directs the epoxidation to the opposite face of the prochiral allylic alcohol, leading to the formation of the undesired product enantiomer and a corresponding reduction in the overall ee of the final product.

-

meso-Diisopropyl tartrate (the diastereomer): This achiral isomer, while not directly inducing opposing chirality, can form catalytically inactive or less active complexes with the titanium isopropoxide. This can sequester the active metal center, potentially slowing the reaction rate and impacting overall efficiency.

The following diagram illustrates the logical flow of how stereochemical impurities in the DIPT ligand pool compromise the outcome of an asymmetric reaction.

Caption: Impact of Stereochemical Impurities on Asymmetric Catalysis.

Chemical Impurities

-

Residual Isopropyl Alcohol: As a starting material for the esterification of tartaric acid, isopropyl alcohol is a common process-related impurity.[3] In the formation of the Sharpless catalyst, which involves the reaction of DIPT with titanium tetraisopropoxide, excess isopropyl alcohol can disrupt the stoichiometry and equilibrium of the active catalyst formation.

-

Water: DIPT is hygroscopic, and absorbed water can be highly detrimental.[2] Water readily reacts with titanium tetraisopropoxide to form titanium oxides and hydroxides, effectively deactivating the catalyst. For this reason, the Sharpless epoxidation is rigorously performed under anhydrous conditions, often with the addition of molecular sieves.[4]

-

Partially Esterified Tartrates: Mono-isopropyl tartrate can be present as a byproduct of an incomplete reaction. Its different coordination properties can interfere with the formation of the well-defined dimeric titanium-tartrate complex essential for high enantioselectivity.

A Framework for Purity Verification: Self-Validating Protocols

While reliance on supplier CofAs is standard practice, in-house verification provides the highest level of assurance, particularly for critical applications or when troubleshooting unexpected results. The following protocols are designed as self-validating systems, providing orthogonal methods to build a complete purity profile.

Protocol for Chemical Purity by Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is a robust method for assessing the overall chemical purity and quantifying volatile impurities like residual isopropyl alcohol.

Rationale: This method separates compounds based on their volatility and interaction with the stationary phase. The FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification against a reference standard.

Methodology:

-

System Preparation:

-

Instrument: Agilent 7820A GC-FID or equivalent.[5]

-

Column: Agilent DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent polar capillary column suitable for alcohols and esters.[6]

-

Carrier Gas: Helium at a constant flow of ~2 mL/min.

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 280 °C

-

Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

-

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a certified (+)-Diisopropyl L-tartrate reference standard at approximately 10 mg/mL in HPLC-grade ethyl acetate.

-

Prepare a sample solution of the lot to be tested at the same concentration.

-

Prepare a standard solution of isopropyl alcohol in ethyl acetate at ~100 µg/mL to confirm retention time and response.

-

-

Analysis:

-

Inject 1 µL of each solution (split injection, e.g., 50:1).

-

Identify the main peak corresponding to DIPT and any impurity peaks by comparing retention times with the standards.

-

Calculate the area percent of the main peak to determine chemical purity. Quantify specific impurities like isopropyl alcohol using their respective standard response factors if necessary.

-

Protocol for Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the material. This involves separating the L- and D-enantiomers on a chiral stationary phase (CSP).

Rationale: The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and allowing for their separation and quantification. Cellulose-based columns are often effective for this class of compounds.[7]

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity HPLC or equivalent with a UV detector.

-

Column: A cellulose-based chiral column, such as a Daicel CHIRALCEL® OJ-H (250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A normal-phase eluent is typically used. A starting point is a mixture of n-Hexane and Isopropyl Alcohol (IPA), e.g., 90:10 (v/v). The ratio may need optimization to achieve baseline separation.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

-

Sample Preparation:

-

Prepare a sample solution of (+)-Diisopropyl L-tartrate at approximately 1 mg/mL in the mobile phase.

-

If available, prepare a solution of the racemic diisopropyl tartrate to confirm the retention times of both the L- and D-enantiomers.

-

-

Analysis:

-

Inject 10 µL of the sample solution.

-

Identify the peaks for the (+)-L and (-)-D enantiomers.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

-

Protocol for Structural Confirmation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and identifying non-volatile organic impurities.

Rationale: ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts, coupling patterns, and integrations are unique to the structure of (+)-Diisopropyl L-tartrate.

Methodology:

-

Sample Preparation:

-

Dissolve ~10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

-

Acquisition:

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

Typical ¹H NMR signals for (+)-Diisopropyl L-tartrate in CDCl₃ will appear around:

-

δ 5.10 (septet, 2H, -CH(CH₃)₂)

-

δ 4.45 (s, 2H, -CH(OH)-)

-

δ 3.40 (br s, 2H, -OH)

-

δ 1.25 (d, 12H, -CH(CH₃)₂)

-

-

Typical ¹³C NMR signals will appear around:

-

δ 171 (C=O)

-

δ 72 (-CH(OH)-)

-

δ 70 (-CH(CH₃)₂)

-

δ 22 (-CH(CH₃)₂)

-

-

-

Analysis:

-

Compare the acquired spectra with reference spectra to confirm the structure.

-

Carefully examine the baseline for any small peaks that do not correspond to the main compound or the solvent, which would indicate the presence of impurities.

-

Protocol for Water Content by Karl Fischer Titration

This is the most accurate method for quantifying low levels of water in the sample.

Rationale: The Karl Fischer reaction is a specific titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[8][9]

Methodology:

-

System Preparation:

-

Use a volumetric or coulometric Karl Fischer titrator. For the expected low water content (<0.1%), a coulometric system provides higher accuracy.

-

Ensure the titration cell is conditioned and the solvent is dry (low drift).

-

-

Analysis:

-

Using a gas-tight syringe, accurately add a known mass of the DIPT sample directly into the conditioned titration vessel. Due to its viscous nature, direct injection is preferable.[10]

-

Start the titration. The instrument will automatically titrate the water present and calculate the content, typically reported in ppm or weight percent.

-

The following diagram outlines the comprehensive workflow for the quality control and verification of a new batch of (+)-Diisopropyl L-tartrate.

Caption: Quality Control Workflow for (+)-Diisopropyl L-tartrate.

Best Practices for Handling and Storage

To maintain the high purity of (+)-Diisopropyl L-tartrate from procurement to application, rigorous handling and storage protocols are essential.

-

Inert Atmosphere: Given its hygroscopic nature, DIPT should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when aliquoting or preparing solutions for moisture-sensitive reactions.

-

Storage Conditions: Store the material in its original, tightly sealed container in a refrigerator.[2] Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold liquid.

-

Avoid Contamination: Use only clean, dry glassware and syringes for handling. Avoid introducing any contaminants that could interfere with its catalytic applications.

Conclusion

(+)-Diisopropyl L-tartrate is more than a mere commodity chemical; it is a precision tool for asymmetric synthesis. Its performance is inextricably linked to its purity. For the research scientist and drug development professional, a comprehensive understanding of the supplier landscape, the nature of potential impurities, and the analytical methods to confirm quality is not just best practice—it is a prerequisite for reproducible, high-fidelity synthetic outcomes. By implementing the structured approach to sourcing, verification, and handling outlined in this guide, researchers can effectively mitigate risks associated with reagent quality and unlock the full potential of this powerful chiral auxiliary.

References

-

Harada, N., & Nakanishi, K. (2000). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. Oxford University Press. [Link]

- Google Patents. (n.d.). Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method.

-

Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279–1285. [Link]

-

Wikipedia. (n.d.). Diisopropyl tartrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. PubMed Central. Retrieved from [Link]

-

Dziekońska, M., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. Food Analytical Methods, 10(9), 3149–3155. [Link]

-

Journal of Advanced Scientific Research. (2012). gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research, 3(3), 80-83. [Link]

-

Scribd. (n.d.). GC-FID Method for IPA and MEK Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

HPLC Application Notes. (n.d.). Separation of Sunscreen Ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diisopropyl tartrate. PubChem. Retrieved from [Link]

-

ScienceDirect. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. [Link]

-

Quora. (2018). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? Retrieved from [Link]

-

ResearchGate. (2020). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

-

Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

-

ResearchGate. (2013). Diisopropyl L-tartrate (30) used as a chiral modifier for NMR determination of ee. Retrieved from [Link]

-

Chinese Academy of Sciences. (n.d.). New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Retrieved from [Link]

-

ResearchGate. (2020). Biodegradation of diisopropyl ether, ethyl tert-butyl ether, and other fuel oxygenates by Mycolicibacterium sp. strain CH28. Retrieved from [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

-

Cole-Parmer. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

ACS Omega. (2020). Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction. Retrieved from [Link]

Sources

- 1. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 2. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. quveon.com [quveon.com]

- 10. metrohm.com [metrohm.com]

The Art of Asymmetric Synthesis: A Technical Guide to the Role of (+)-Diisopropyl L-Tartrate as a Chiral Auxiliary

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. In the vast toolkit of asymmetric synthesis, chiral auxiliaries remain a cornerstone for inducing stereoselectivity. Among these, (+)-diisopropyl L-tartrate (DIPT), a readily available and cost-effective reagent derived from the chiral pool, has emerged as a versatile and powerful tool. This guide provides an in-depth exploration of the core principles and practical applications of (+)-DIPT, moving beyond a simple recitation of protocols to elucidate the underlying mechanisms that govern its remarkable stereochemical control.

The Foundation: Understanding the Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer over the other.

(+)-Diisopropyl L-tartrate, a C2-symmetric diester of naturally occurring L-tartaric acid, possesses several key features that make it an exceptional chiral auxiliary. Its two stereogenic centers and the C2 axis of symmetry simplify the number of possible diastereomeric transition states, often leading to higher and more predictable stereoselectivity. The diol functionality allows for the formation of rigid, chelated complexes with metal centers, which is pivotal in many of its applications.

The Landmark Application: Sharpless Asymmetric Epoxidation

The most prominent and revolutionary application of (+)-DIPT is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[1] This reaction provides a reliable and highly enantioselective method for the synthesis of chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[1]

The Mechanism of Stereochemical Control

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex. In the presence of titanium (IV) isopropoxide, (+)-DIPT forms a dimeric catalyst, [Ti(DIPT)(OR)₂]₂, which coordinates to the allylic alcohol and tert-butyl hydroperoxide (TBHP), the oxidant.[1][2] The C2-symmetric tartrate ligand creates a chiral environment around the titanium center, directing the delivery of the peroxide oxygen to one specific face of the alkene.

A simple mnemonic has been developed to predict the stereochemical outcome. When the allylic alcohol is drawn in a specific orientation, the use of (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.

Diagram 1: Stereochemical Mnemonic for Sharpless Asymmetric Epoxidation

Sources

Technical Guide: Stability, Storage, and Quality Assurance of (+)-Diisopropyl L-tartrate

[1]

Executive Summary: Ligand Integrity in Asymmetric Synthesis

(+)-Diisopropyl L-tartrate (DIPT) is not merely a solvent or simple reagent; it is a chiral architect .[1] In its primary application—the Sharpless Asymmetric Epoxidation (SAE)—DIPT serves as the chiral ligand that modifies Titanium(IV) isopropoxide to create the active catalytic species.[1]

The stability of DIPT is directly proportional to the enantiomeric excess (ee%) of your final product.[1] A degraded ligand (via hydrolysis or transesterification) disrupts the precise dimeric Ti-tartrate core required for facial selectivity, leading to racemic background reactions and lower yields.[1] This guide outlines the rigorous protocols necessary to maintain DIPT integrity for high-stakes drug development and research.

Physicochemical Profile

Understanding the baseline properties of DIPT is essential for distinguishing between a pristine reagent and a degraded one.

| Property | Specification | Critical Note |

| CAS Number | 2217-15-4 | Ensure distinction from the D-(-) enantiomer (CAS 62961-64-2).[1] |

| Appearance | Clear, colorless to pale yellow viscous liquid | Dark yellow/brown indicates oxidation or significant contamination.[1] |

| Boiling Point | 152°C @ 12 mmHg | High boiling point requires high vacuum for purification.[1] |

| Density | 1.114 g/mL (25°C) | Denser than water.[1][2] |

| Optical Rotation | The most rapid metric for bulk purity assessment.[1] | |

| Hygroscopicity | High | Absorbs atmospheric moisture, driving hydrolysis.[1] |

| Solubility | Soluble in alcohols, DCM, chloroform | Immiscible with water (but reacts with it).[1] |

Mechanisms of Degradation

The primary threat to DIPT stability is hydrolysis , catalyzed by ambient moisture and accelerated by improper pH or temperature. A secondary threat is transesterification if stored in non-native alcohols.[1]

The Hydrolysis Cascade

Moisture intrusion initiates a stepwise cleavage of the ester bonds. Even partial hydrolysis to the mono-ester creates a species that can act as a non-selective ligand, poisoning the Sharpless catalyst system.

Figure 1: The stepwise hydrolysis pathway of DIPT. The formation of the mono-ester is particularly detrimental as it competes with DIPT for Titanium coordination sites.[1]

Storage Protocols: The "Inert & Cool" Standard

To maximize shelf life (typically 1–2 years if unopened, 6 months if in use), strictly adhere to the following hierarchy of controls.

Environmental Controls[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated) . While DIPT is stable at room temperature for short periods, refrigeration slows the kinetics of adventitious hydrolysis.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) .[1] Oxygen is less of a concern than moisture, but an inert headspace prevents humidity ingress.[1]

-

Light: Store in amber glass bottles. While not acutely photosensitive, long-term UV exposure can promote radical formation in esters.[1]

Container & Seal Integrity

-

Primary Vessel: Glass (borosilicate).[1] Avoid plastics that may leach plasticizers or allow moisture diffusion.[1]

-

Sealing: Parafilm is insufficient for long-term storage.[1] Use a cap with a Teflon (PTFE) liner.[1]

-

Septum Use: If frequently accessing the bottle, replace the standard cap with a Sure/Seal™ style crimp cap or a high-quality septum to allow needle withdrawal without exposing the bulk liquid to air.[1]

Quality Assurance & Validation

Before committing DIPT to a high-value synthesis, validate its purity.[1]

Quick Check: Optical Rotation

-

Method: Measure the specific rotation of the neat liquid or a solution in CHCl₃.

-

Criteria: A value significantly lower than

(e.g.,

Definitive Check: NMR Spectroscopy

NMR is the only way to quantify the molar ratio of hydrolysis products.[1]

Protocol:

-

Dissolve ~20 mg DIPT in dry

. -

Acquire a standard proton spectrum.[1]

-

Diagnostic Signals:

-

DIPT (Target): Look for the septet of the isopropyl methine proton (

ppm) and the doublet of the methyl groups ( -

Impurity (Isopropanol): Sharp singlet (OH) or distinct multiplets not matching the ester pattern.[1]

-

Impurity (Tartaric Acid): Broad peaks in the downfield region (10–12 ppm) indicating carboxylic acid protons, or significant shifting of the

-proton signal.[1]

-

Purification Workflow: Vacuum Distillation

If QC indicates degradation (purity <97%), repurification is required.[1] DIPT has a high boiling point; atmospheric distillation will cause thermal decomposition (charring).[1]

Distillation Setup

-

Apparatus: Short-path distillation head (to minimize holdup) or Kugelrohr apparatus.

-

Vacuum Requirement: High vacuum is mandatory (<15 mmHg).[1]

The Decision Logic[1]

Figure 2: Logical workflow for determining when to purify DIPT. Never assume commercial batches are 100% pure upon arrival.[1]

Safety and Handling

-

Hazards: DIPT is an irritant to eyes, respiratory system, and skin.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

-

Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Sigma-Aldrich. Safety Data Sheet: (-)-Diisopropyl D-tartrate (Enantiomer equivalent).[1] Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 102768, Diisopropyl tartrate.[1] Retrieved from [1]

-

Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.[1] (Foundational text on the necessity of ligand purity).

-

Musich, J. A., & Rapoport, H. (1978).[1] Synthesis of anthopleurine.[1] Stereochemistry and absolute configuration.[1] Journal of the American Chemical Society, 100(15), 4865-4872.[1] (Details on tartrate ester purification).

-

ChemicalBook. (+)-Diisopropyl L-tartrate Properties and Stability. Retrieved from [1]

Introduction to Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

Executive Summary

The Sharpless Asymmetric Epoxidation (SAE) remains the gold standard for the enantioselective oxidation of allylic alcohols. Awarded the Nobel Prize in Chemistry in 2001, this reaction enables the synthesis of 2,3-epoxyalcohols with predictable stereochemistry and high enantiomeric excess (>90% ee).

This guide focuses specifically on the use of (+)-Diisopropyl L-tartrate ((+)-DIPT) . While Diethyl Tartrate (DET) is common, (+)-DIPT is often preferred in catalytic applications due to its increased lipophilicity, which enhances solubility in dichloromethane (DCM) and improves catalyst turnover rates. This whitepaper synthesizes mechanistic insights with rigorous experimental protocols, designed for researchers requiring high-fidelity reproducibility in drug development workflows.

The Mechanistic Core: The Titanium-Tartrate Dimer

The success of SAE relies on the in situ formation of a chiral catalyst. Unlike many organometallic systems, the active species is not a monomer but a C2-symmetric dimer .

The "Loaded" Catalyst

The reaction does not proceed via a simple coordination. It requires a precise assembly:

-

Pre-assembly: Two units of Ti(OiPr)₄ and two units of (+)-DIPT form a dimer, displacing two isopropoxide ligands per titanium center.

-

Activation: The remaining isopropoxide ligands are labile. They are displaced by the oxidant (tert-butyl hydroperoxide, TBHP) and the substrate (allylic alcohol).

-

Oxygen Transfer: The oxygen atom from the peroxide is transferred to the olefin in a highly constrained chiral pocket.

Mechanistic Pathway Visualization

The following diagram illustrates the ligand exchange and the formation of the active catalytic cycle.

Figure 1: The catalytic cycle of Sharpless Epoxidation. The dimer is the resting state; the "loaded" complex drives stereoselectivity.

Stereochemical Control: The Mnemonic

The predictability of SAE is its strongest asset. When using (+)-DIPT (derived from natural L-tartaric acid), the stereochemical outcome is invariant provided the substrate is an allylic alcohol.

The "Bottom Face" Rule

To predict the product stereochemistry, orient the allylic alcohol as follows:

-

Draw the double bond horizontally.

-

Place the hydroxymethyl group (–CH₂OH) at the bottom right .

-

(+)-DIPT directs the oxygen attack from the bottom face (below the plane).

-

(-)-DIPT would attack from the top face.

Note on Tartrate Nomenclature: Confusion often arises between D/L and (+)/(-) designations.

-

(+)-DIPT is the ester of L-tartaric acid .

-

Always verify the optical rotation sign (+) on the reagent bottle rather than relying solely on D/L descriptors.

Optimized Experimental Protocol (Catalytic Variant)

The stoichiometric method (1:1 Ti:Tartrate) is robust but atom-inefficient. The catalytic method (5-10 mol%) is preferred for scale-up but requires strict water exclusion to prevent catalyst deactivation (formation of TiO₂).

Reagent Specifications

| Reagent | Specification | Criticality |

| Ti(OiPr)₄ | 97%+, distilled | High. Hydrolyzes rapidly. Store under Ar. |

| (+)-DIPT | >99% ee | High. Determines product ee. |

| TBHP | 5.5M in decane/nonane | Critical. Do NOT use aqueous (70%) TBHP. |

| DCM | Anhydrous (<50 ppm H₂O) | High. Water kills the catalyst. |

| Mol. Sieves | 3Å or 4Å, Activated | Essential. Enables catalytic turnover. |

Step-by-Step Workflow

This protocol assumes a 10 mmol scale.

-

System Prep: Flame-dry a 2-neck round bottom flask. Add activated 4Å molecular sieves (approx. 1g/mmol substrate). Cool to -20°C .

-

Catalyst Formation (The "Aging" Step):

-

Add dry DCM (solvent).

-

Add (+)-DIPT (0.12 eq) and Ti(OiPr)₄ (0.10 eq).

-

CRITICAL: Stir at -20°C for 20-30 minutes . This allows the stable dimer to form. Skipping this results in low ee.

-

-

Oxidant Addition:

-

Add TBHP (anhydrous, 1.5 - 2.0 eq) dropwise.

-

Stir for another 20 minutes to form the "loaded" complex.

-

-

Substrate Addition:

-

Add the allylic alcohol (1.0 eq) dropwise (dissolved in minimal DCM).

-

-

Reaction: Monitor by TLC/HPLC. Reaction times vary (2h to 24h). Maintain -20°C.

Workup: The "Tartrate Emulsion" Solution

Standard aqueous workups create gelatinous titanium-tartrate emulsions that trap product. Use the Citric Acid Method for clean separation.

-

Step A: Pour reaction mixture into a vigorously stirring solution of ether/citric acid (aq).

-

Step B: The citric acid chelates titanium, moving it to the aqueous phase.

-

Step C: Separate layers. The organic layer contains the epoxide.[1][2]

Figure 2: Operational workflow emphasizing the critical catalyst aging period.

Kinetic Resolution

A powerful feature of SAE is kinetic resolution. If a racemic secondary allylic alcohol is subjected to SAE, one enantiomer reacts rapidly (matched case) while the other reacts slowly (mismatched case).

-

Result: At 50% conversion, you obtain the epoxide (high ee) and the unreacted starting alcohol (high ee, opposite configuration).

-

Application: This allows access to optically pure allylic alcohols from cheap racemic starting materials.

Industrial & Pharmaceutical Applications[2][4][5][6]

The SAE is not just an academic curiosity; it is a cornerstone of chiral drug synthesis.

-